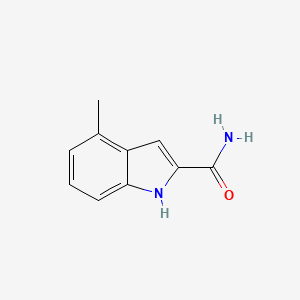![molecular formula C22H33NO6 B13679034 (R)-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate](/img/structure/B13679034.png)
(R)-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate is a compound that features both carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is of interest in the field of peptide synthesis and medicinal chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate typically involves the protection of amino acids using Cbz and Boc groups. One common method involves the use of di-tert-butyl dicarbonate (Boc anhydride) for Boc protection and benzyl chloroformate for Cbz protection. The reaction conditions often include the use of a suitable base, such as triethylamine, and solvents like dichloromethane .
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling required for peptide synthesis, ensuring high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
®-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Boc and Cbz groups using acids like trifluoroacetic acid (TFA) or hydrogenation.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the protected amino group can be substituted with other functional groups.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane for Boc removal; hydrogenation for Cbz removal.
Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Major Products
The major products formed from these reactions are the deprotected amino acids or peptides, which can then be further modified or used in biological studies .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate is used as an intermediate in the synthesis of complex peptides and proteins. Its protected groups allow for selective reactions, making it valuable in solid-phase peptide synthesis .
Biology and Medicine
In biology and medicine, the compound is used in the development of peptide-based drugs. The protecting groups help in the synthesis of peptides that can act as enzyme inhibitors, receptor agonists, or antagonists .
Industry
In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide drugs. Its stability and reactivity make it suitable for automated synthesis processes .
Mecanismo De Acción
The mechanism of action of ®-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate involves the selective protection and deprotection of amino groups. The Boc group is removed under acidic conditions, while the Cbz group is removed via hydrogenation. These steps allow for the sequential addition of amino acids in peptide synthesis .
Comparación Con Compuestos Similares
Similar Compounds
®-1-Cbz-ethyl (S)-2-[Fmoc(methyl)amino]-4-methylpentanoate: Uses Fmoc instead of Boc for protection.
®-1-Cbz-ethyl (S)-2-[Cbz(methyl)amino]-4-methylpentanoate: Uses Cbz for both protection groups.
Uniqueness
The uniqueness of ®-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate lies in its dual protection strategy, which allows for greater flexibility in peptide synthesis. The combination of Boc and Cbz groups provides stability and selectivity, making it a valuable tool in synthetic chemistry .
Propiedades
Fórmula molecular |
C22H33NO6 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
(1-oxo-1-phenylmethoxypropan-2-yl) 4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate |
InChI |
InChI=1S/C22H33NO6/c1-15(2)13-18(23(7)21(26)29-22(4,5)6)20(25)28-16(3)19(24)27-14-17-11-9-8-10-12-17/h8-12,15-16,18H,13-14H2,1-7H3 |
Clave InChI |
ICFGYUOQRWVQLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)OC(C)C(=O)OCC1=CC=CC=C1)N(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13678963.png)
![8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13678966.png)

![Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate](/img/structure/B13678970.png)

![6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13678977.png)
![[4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13678992.png)
![4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679006.png)



